REACTION_CXSMILES
|
[C:1]([N:5]1[C:9]2=[N:10][CH:11]=[CH:12][CH:13]=[C:8]2[CH:7]([CH2:14][C:15]2[C:20]([CH2:21][O:22][Si](C(C)C)(C(C)C)C(C)C)=[CH:19][C:18]([Cl:33])=[CH:17][N:16]=2)[C:6]1=[O:34])([CH3:4])([CH3:3])[CH3:2]>C1COCC1>[C:1]([N:5]1[C:9]2=[N:10][CH:11]=[CH:12][CH:13]=[C:8]2[CH:7]([CH2:14][C:15]2[C:20]([CH2:21][OH:22])=[CH:19][C:18]([Cl:33])=[CH:17][N:16]=2)[C:6]1=[O:34])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
69
|
Quantity
|
60.7 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N1C(C(C=2C1=NC=CC2)CC2=NC=C(C=C2CO[Si](C(C)C)(C(C)C)C(C)C)Cl)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed with vacuum/flush N2
|
Type
|
TEMPERATURE
|
Details
|
cooled below 5° C.
|
Type
|
ADDITION
|
Details
|
by charged TBAF (79 ml, 1.0 N in THF)
|
Type
|
TEMPERATURE
|
Details
|
cooled below 10° C.
|
Type
|
CUSTOM
|
Details
|
quenched with water (100 ml)
|
Type
|
ADDITION
|
Details
|
diluted with AcOEt (200 mL)
|
Type
|
EXTRACTION
|
Details
|
Aqueous layer was extracted with AcOEt (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column (50 to 100% AcOEt/hexane)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1C(C(C=2C1=NC=CC2)CC2=NC=C(C=C2CO)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.3 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |